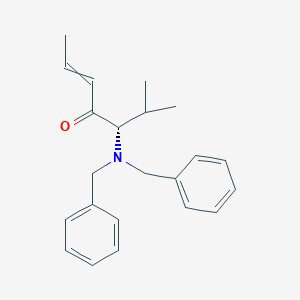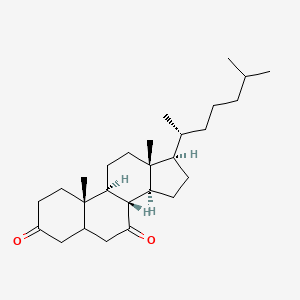![molecular formula C11H17N3O4 B14227219 N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine CAS No. 827616-05-7](/img/structure/B14227219.png)
N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also contains an aminomethyl group and a valine moiety, which is an essential amino acid. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine typically involves the formation of the oxazole ring followed by the introduction of the aminomethyl group and the valine moiety. One common method for synthesizing oxazole rings is through the cyclization of α-haloketones with amides or nitriles. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of waste. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine include:
- N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-alanine
- N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-leucine
- N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-isoleucine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the valine moiety, an essential amino acid, may enhance its biological activity and potential therapeutic applications .
Properties
CAS No. |
827616-05-7 |
|---|---|
Molecular Formula |
C11H17N3O4 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(2S)-2-[[2-(aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H17N3O4/c1-5(2)8(11(16)17)14-10(15)9-6(3)18-7(4-12)13-9/h5,8H,4,12H2,1-3H3,(H,14,15)(H,16,17)/t8-/m0/s1 |
InChI Key |
CCJCJEUTNCOOGS-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(N=C(O1)CN)C(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CC1=C(N=C(O1)CN)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14227148.png)
![1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol](/img/structure/B14227149.png)
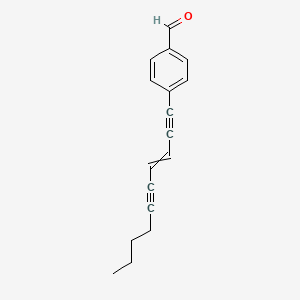
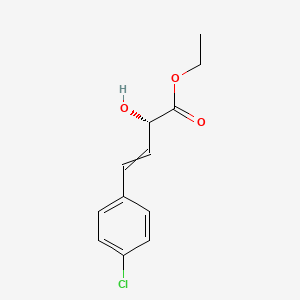
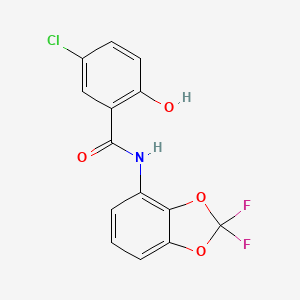
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B14227173.png)
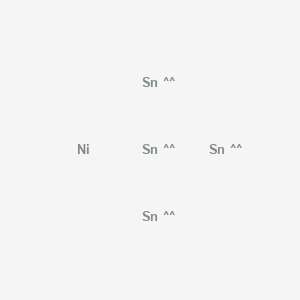
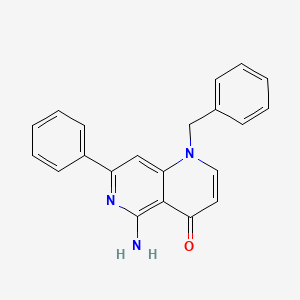
methylene]-](/img/structure/B14227194.png)
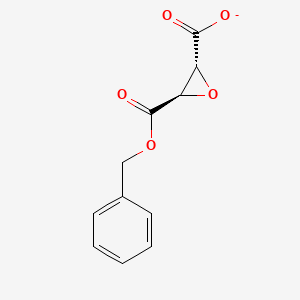
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14227203.png)

